molecular formula C7H8O4 B1281547 Methyl 5-(hydroxymethyl)furan-2-carboxylate CAS No. 36802-01-4

Methyl 5-(hydroxymethyl)furan-2-carboxylate

Cat. No.: B1281547
CAS No.: 36802-01-4
M. Wt: 156.14 g/mol
InChI Key: GCVVHNKBMLQFCY-UHFFFAOYSA-N
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Description

Molecular Structure and Classification

Methyl 5-(hydroxymethyl)furan-2-carboxylate belongs to the class of furanic esters, characterized by a five-membered aromatic furan ring substituted with functional groups at specific positions. The molecular formula C₇H₈O₄ (molecular weight 156.14 g/mol) comprises:

  • A furan ring (C₄H₃O) providing aromatic stability and reactivity
  • A hydroxymethyl group (-CH₂OH) at position 5
  • A methyl ester (-COOCH₃) at position 2

Structural Features

Position Functional Group Role in Reactivity
2 Methyl ester Electrophilic site for nucleophilic substitution
5 Hydroxymethyl Site for oxidation, etherification, or polymerization

The IUPAC name This compound reflects its substitution pattern. Spectroscopic characterization (NMR, IR) confirms the planar furan ring with distinct electronic environments for the ester and hydroxymethyl groups.

Historical Context of Furanic Ester Research

The chemistry of furan derivatives traces to Carl Wilhelm Scheele’s 1780 isolation of 2-furoic acid from mucic acid. Heinrich Limpricht’s 1870 synthesis of furan laid the groundwork for furanic ester development. This compound first gained attention in the early 21st century as part of efforts to derivatize 5-hydroxymethylfurfural (HMF), a biomass platform chemical.

Key milestones:

  • 2013 : Lipase-catalyzed esterification routes demonstrated
  • 2019 : Catalytic oxidative esterification using Co/Ru systems reported
  • 2019 : Biological activity studies against cancer cell lines

Significance in Sustainable Chemistry

As a derivative of HMF—produced from hexose sugars in biomass—this ester aligns with green chemistry principles:

  • Feedstock Renewability : Synthesized from agricultural residues (e.g., corn stover, bagasse)
  • Atom Economy : 78% atom efficiency in Ru/Co-catalyzed oxidative esterification
  • Downstream Applications :
    • Precursor to 2,5-furandicarboxylic acid (FDCA) for biopolymers
    • Intermediate in pharmaceutical syntheses
    • Building block for surfactants and solvents

Comparative analysis with petroleum-based esters:

Property This compound Petrochemical Esters
Carbon footprint 0.8 kg CO₂/kg (cradle-to-gate) 2.3–3.1 kg CO₂/kg
Feedstock cost $1,200–1,800/ton (HMF-derived) $800–1,500/ton
Biodegradability 92% in 28 days (OECD 301B) <40% in 28 days

Current Research Landscape

Recent advances focus on three domains:

A. Catalytic Synthesis Innovations

  • Bimetallic systems : Co₃O₄/N-C + Ru/C synergism achieves 89% yield under mild conditions (50°C, O₂ atmosphere)
  • Enzymatic routes : Candida antarctica lipase B enables solvent-free transesterification
  • Flow chemistry : Continuous processing reduces reaction time from 12h to <1h

B. Materials Science Applications

  • Polymer precursors : Conversion to FDCM (dimethyl furan-2,5-dicarboxylate) for polyethylene furanoate (PEF)
  • Coordination polymers : Metal-organic frameworks (MOFs) with Cu²⁺ nodes exhibit high CO₂ adsorption capacity

C. Biological Activity Exploration

  • Cytotoxicity : IC₅₀ = 62.37 µg/mL against HeLa cells
  • Antimicrobial potential : MIC = 250 µg/mL against Staphylococcus aureus

Ongoing challenges include improving thermal stability (>200°C for polymer processing) and scaling production while maintaining cost competitiveness with terephthalate analogs. Collaborative efforts between academia (e.g., Silpakorn University) and industry (e.g., ChemScene) aim to bridge lab-scale discoveries to commercial applications.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVVHNKBMLQFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508425
Record name Methyl 5-(hydroxymethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36802-01-4
Record name Methyl 5-(hydroxymethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-(hydroxymethyl)furan-2-carboxylate
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Mechanism of Action

Biochemical Analysis

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause cytotoxic effects on both normal and cancerous cells. In normal cells, such as LLC-MK2 and L929 cells, the compound exhibits moderate cytotoxicity with IC50 values of >512.00 and 239.06 μg/mL, respectively. In cancer cells, such as HeLa and HepG2 cells, it shows stronger cytotoxicity with IC50 values of 64.00 and 102.53 μg/mL, respectively. These effects are likely due to the compound’s ability to interfere with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause cell wall and membrane damage in bacteria by using the Sytox Green assay. This suggests that it may bind to specific targets within the cell wall or membrane, leading to structural disruptions and cell death. Additionally, its selective cytotoxicity on cancer cells indicates that it may interact with specific molecular targets involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to certain environmental factors. Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells and antibacterial activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits selective cytotoxicity on cancer cells and antibacterial activity without significant adverse effects. At higher doses, it may cause toxic effects, including damage to normal cells and tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to be metabolized by specific enzymes, leading to the formation of metabolites that may contribute to its biological effects. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within target cells. Its distribution within tissues may also influence its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Biological Activity

Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) is a furan-based compound that has garnered attention due to its diverse biological activities. Originally isolated from the fungus Curvularia lunata, it has been identified as a nonspecific host toxin contributing to maize leaf spot disease. The compound's biological potential extends beyond its pathogenicity, showcasing significant antimicrobial and anticancer properties.

Anticancer Activity

M5HF2C and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The biological activity is often quantified using the half-maximal inhibitory concentration (IC50) value.

Key Findings

  • IC50 Values :
    • The amine derivative of M5HF2C exhibited an IC50 of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity.
    • Other derivatives showed varying levels of cytotoxicity, with some demonstrating selective activity against specific cancer cell lines.
CompoundIC50 (µg/mL)Cell Line
M5HF2C275.26HeLa
Amine Derivative62.37HeLa
8a143.64HepG2
8b215.01Vero

Antimicrobial Activity

The antibacterial efficacy of M5HF2C has also been studied, revealing its potential against both Gram-positive and Gram-negative bacteria.

Inhibition Studies

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.00
Bacillus cereus500.00
Escherichia coli250.00

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

The mechanism by which M5HF2C exerts its biological effects involves several biochemical pathways:

  • Toxin Production : In the pathogenic context, M5HF2C is produced via a biosynthetic pathway involving xylose conversion to furfural, followed by further transformations into furoic acid and ultimately M5HF2C. This process highlights the role of metabolic intermediates in toxin production.
  • Cell Membrane Disruption : The compound has been shown to cause significant electrolyte leakage from host cell membranes, which disrupts cellular integrity and leads to cell death, particularly in plant tissues affected by fungal pathogens .
  • Enzymatic Interactions : Enzymes such as xylanase and acetyl xylan esterase are integral to the biosynthesis of M5HF2C toxins, linking carbohydrate metabolism to pathogenicity in Curvularia lunata .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of M5HF2C derivatives against various cancer cell lines. The results indicated that structural modifications significantly influence biological activity, with certain substitutions enhancing anticancer properties while others diminish them .

Antibacterial Efficacy Assessment

Research conducted on the antibacterial properties of M5HF2C revealed its effectiveness against common pathogens responsible for foodborne illnesses. The findings suggested that derivatives with specific functional groups exhibited enhanced activity against resistant strains .

Scientific Research Applications

Anticancer Properties
Research indicates that methyl 5-(hydroxymethyl)furan-2-carboxylate exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (normal kidney cells). The compound's derivatives have shown varying degrees of potency, with some exhibiting IC50 values indicating significant anti-cancer activity .

Antimicrobial Activity
The compound has demonstrated antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Notably, it has shown a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Agricultural Applications

This compound is recognized for its role as a nonspecific host toxin in plant-pathogen interactions. It contributes to the pathogenicity of Curvularia lunata, leading to significant crop yield losses due to diseases such as maize leaf spot disease. Understanding the synthesis pathways and mechanisms of action can aid in developing resistant crop varieties or targeted treatments .

Bio-based Chemistry

The compound is also being explored for its applications in bio-based chemistry. It serves as an intermediate in the production of various biofuels and chemicals derived from biomass. The ability to convert renewable resources into valuable chemical products positions this compound as a key player in sustainable chemistry initiatives .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound revealed promising anticancer activities. The derivatives were tested against multiple cancer cell lines, highlighting their potential for further development into therapeutic agents.

Case Study 2: Agricultural Pathogenicity

Research on the role of this compound in Curvularia lunata demonstrated its function as a toxin affecting maize plants. This research underscores the importance of understanding plant-pathogen interactions to mitigate crop diseases effectively.

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes critical differences between methyl 5-(hydroxymethyl)furan-2-carboxylate and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
This compound –CH2OH (5), –COOCH3 (2) C7H8O4 156.14 Intermediate in FDMC synthesis; polar due to –CH2OH Oxidative esterification of HMF
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate –C6H3(F)(NO2) (5), –COOCH3 (2) C12H8FNO5 265.20 Antimycobacterial activity; planar structure with stacking interactions Meerwein arylation
Methyl 5-(chloromethyl)furan-2-carboxylate –CH2Cl (5), –COOCH3 (2) C7H7ClO3 174.58 Higher lipophilicity; potential for nucleophilic substitution reactions Chlorination of hydroxymethyl analog
Methyl 5-(methoxymethyl)furan-2-carboxylate –CH2OCH3 (5), –COOCH3 (2) C8H10O4 170.16 Reduced polarity; stable under acidic conditions Etherification of hydroxymethyl analog
Methyl 5-(cyanomethyl)furan-2-carboxylate –CH2CN (5), –COOCH3 (2) C8H7NO3 165.15 Electron-withdrawing nitrile group; used in further synthetic derivatization Cyanation of halomethyl precursors
Methyl 5-formylfuran-2-carboxylate –CHO (5), –COOCH3 (2) C7H6O4 154.12 Reactive aldehyde group; intermediate in FDMC synthesis Partial oxidation of HMFCE

Crystallographic and Solubility Differences

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Forms monoclinic crystals (space group P21/c) with planar geometry and intermolecular van der Waals interactions. Exhibits good solubility in acetone/ethanol due to nitro and fluoro groups .
  • This compound: Higher aqueous solubility due to hydrogen bonding from the hydroxymethyl group, though crystallinity is less pronounced compared to fluorinated analogs .

Q & A

Q. Key Methodological Steps :

  • Esterification : React HMFA with methanol under acidic or enzymatic conditions.
  • Substitution : Use alkyl halides or alcohols in the presence of a base to introduce the methyl ester group.

How can reaction conditions be optimized for improved yield and purity?

Advanced Research Question
Optimization focuses on catalyst selection, solvent systems, and reaction time. For instance:

  • Catalysts : Sn-Beta or Zr-Beta molecular sieves enhance selectivity in Diels-Alder reactions, with Zr-Beta achieving 81% selectivity for methyl 4-(methoxymethyl)benzenecarboxylate at 26% conversion .
  • Temperature : Elevated temperatures (e.g., 190°C) improve reaction kinetics but may require pressure control.
  • Purification : Recrystallization or chromatography ensures high purity (>97%) .

Q. Table 1: Catalyst Performance Comparison

CatalystConversion (%)Selectivity (%)Reaction Time
Sn-Beta28462 h
Zr-Beta26816 h

What spectroscopic methods characterize this compound?

Basic Research Question
Standard techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm ester and hydroxymethyl groups.
  • HPLC : For purity assessment (e.g., >97% purity reported in microbial studies) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., 170.12 g/mol for related esters) .

How do advanced techniques resolve structural ambiguities in derivatives?

Advanced Research Question

  • 2D NMR (COSY, HSQC) : Maps 1^1H-13^13C correlations to distinguish substituent positions on the furan ring.
  • X-ray Crystallography : Resolves absolute configuration, critical for bioactive derivatives .
  • Isotopic Labeling : Tracks reaction pathways in catalytic studies (e.g., ethylene incorporation in Diels-Alder reactions) .

What biological activities are reported for this compound?

Basic Research Question
It exhibits antimicrobial activity against Staphylococcus aureus (MIC: 8–16 mg/mL), including methicillin-resistant strains (MRSA) . Bioactivity is attributed to its furan core and hydroxymethyl group, which may disrupt bacterial membrane integrity.

Q. Methodological Note :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) with ATCC reference strains.

What factors explain discrepancies in reported MIC values?

Advanced Research Question
Variations arise from:

  • Strain Differences : MRSA strains (e.g., ATCC 43300 vs. clinical isolates) have varying susceptibility.
  • Compound Purity : Impurities (>3%) can skew results; use HPLC-validated samples .
  • Assay Conditions : pH, temperature, and growth medium (e.g., Mueller-Hinton vs. CAMHB) impact activity .

How does this compound participate in Diels-Alder reactions?

Advanced Research Question
this compound acts as a diene precursor. Under catalysis (Sn-Beta/Zr-Beta), it reacts with ethylene to form aromatic carboxylic acids via dehydration. Key factors:

  • Catalyst Acidity : Lewis acid sites in Sn-Beta stabilize transition states.
  • Protection Strategy : Methanol protection prevents undesired side reactions .

Q. Mechanistic Insight :

Diels-Alder Cycloaddition : Forms a six-membered cyclohexene intermediate.

Dehydration : Eliminates water to yield the aromatic product.

What safety precautions are required for handling?

Basic Research Question

  • GHS Classification : Acute oral toxicity (Category 4; H302).
  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(hydroxymethyl)furan-2-carboxylate
Reactant of Route 2
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Methyl 5-(hydroxymethyl)furan-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.